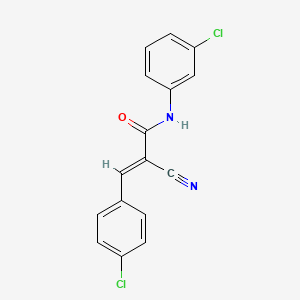

(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O/c17-13-6-4-11(5-7-13)8-12(10-19)16(21)20-15-3-1-2-14(18)9-15/h1-9H,(H,20,21)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEKGOJCWUPARG-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 341926-63-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₀Cl₂N₂O. The compound features a unique arrangement of chlorinated phenyl groups and a cyanopropenamide moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀Cl₂N₂O |

| Molecular Weight | 305.17 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| CAS Number | 341926-63-4 |

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets due to its structural similarity to other bioactive compounds.

- Proton and Electron Transfer : The compound may act as a proton-transfer reagent, facilitating the transfer of protons between molecules, and as an electron-transfer reagent, influencing redox reactions in biological systems.

- Receptor Binding : Similar compounds have shown the ability to bind with high affinity to multiple receptors, suggesting that this compound may exhibit similar binding properties.

Biological Activities

Research indicates that this compound may demonstrate various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy against particular pathogens require further investigation.

- Anticancer Potential : The compound's structural features indicate possible anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of compounds structurally related to this compound:

- In Vitro Studies : Research has shown that related compounds can inhibit melanin production in melanoma cell lines, suggesting that this compound might also possess similar effects .

- Toxicity Assessments : Safety profiles assessed in human keratinocyte models indicated low cytotoxicity for structurally related compounds, which could imply a favorable safety profile for this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide | Lacks chlorination on one phenyl group | Moderate antimicrobial effects |

| N-benzyl-3-(3-bromophenyl)-2-cyanoprop-2-enamide | Contains bromine instead of chlorine | Enhanced anticancer properties |

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs differ in substituents on the aromatic rings, functional groups, or backbone modifications. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Electronic Effects

- Dual chloro substituents (3-Cl and 4-Cl) on aromatic rings amplify electron-withdrawing effects, which may stabilize the acrylamide backbone and influence binding in biological targets (e.g., kinase inhibition) .

Solubility and Lipophilicity

- Replacement of chlorophenyl with pyridinylmethyl () introduces a polar heterocycle, likely improving aqueous solubility but reducing membrane permeability.

Steric and Conformational Effects

- The trimethylphenyl group in creates significant steric bulk, which may hinder molecular packing in crystals or binding to sterically sensitive targets.

Hydrogen Bonding

- The hydroxylamide group in acts as a strong H-bond donor/acceptor, enabling interactions absent in the target compound. This could influence crystallization behavior or protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.